- Progress in demonstrating homochiral selection in prebiotic RNA synthesis, Advances in Space Research, 2013, 51(5), 772-779

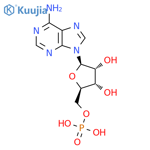

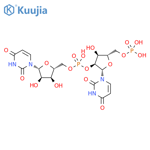

Cas no 1548523-54-1 ()

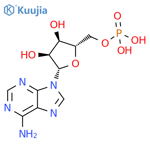

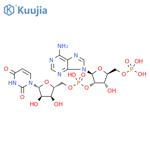

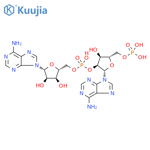

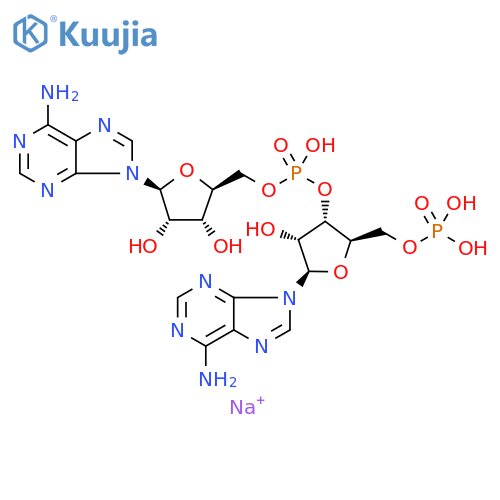

1548523-54-1 structure

Nome del prodotto:

Numero CAS:1548523-54-1

MF:C20H26N10NaO13P2

MW:699.416935443878

CID:5602201

Proprietà chimiche e fisiche

Nomi e identificatori

-

-

- Inchi: 1S/C20H26N10O13P2.Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)11(31)7(41-19)1-40-45(37,38)43-14-8(2-39-44(34,35)36)42-20(13(14)33)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-33H,1-2H2,(H,37,38)(H2,21,23,25)(H2,22,24,26)(H2,34,35,36);/q;+1/t7-,8+,11-,12-,13+,14+,19-,20+;/m0./s1

- Chiave InChI: NIEBSPQMLUKHGH-ZFDNLSBWSA-N

- Sorrisi: O[C@@H]1[C@@H]([C@@H](COP(O)(O)=O)O[C@H]1N1C=NC2=C(N=CN=C12)N)OP(O)(=O)OC[C@H]1[C@@H]([C@H](O)[C@@H](N2C=NC3=C(N=CN=C23)N)O1)O.[Na+]

Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt

1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt

1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt

1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt

2.1S:H2O, 3 d, 25°C, pH 7

1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt

1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt

1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt

2.1S:H2O, 3 d, 25°C, pH 7

Riferimento

Raw materials

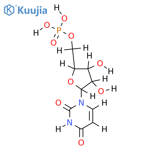

- Adenosine monophosphate

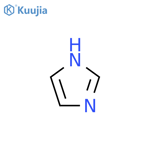

- Imidazole

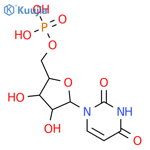

- Uridine 5'-Monophosphate

- [5']uridylic acid

- 9-(5-O-Phosphono-β-L-ribofuranosyl)-9H-purin-6-amine

Preparation Products

- (1548523-22-3)

- (1548618-15-0)

- (1548523-82-5)

- (1548523-86-9)

- β-L-Uridine, 5'-O-phosphono-β-L-uridylyl-(3'→5')- (1548618-19-4)

- β-L-Uridine, 5'-O-phosphono-β-L-adenylyl-(3'→5')- (1548524-07-7)

- β-L-Adenosine, 5'-O-phosphono-β-L-adenylyl-(3'→5')- (1548524-22-6)

- β-L-Uridine, 5'-O-phosphonoadenylyl-(2'→5')-, sodium salt (1:1) (1548523-33-6)

- (1548523-97-2)

- (1548524-02-2)

- Uridine, 5'-O-phosphono-β-L-adenylyl-(3'→5')- (1548524-11-3)

- Adenosine, 5'-O-phosphono-β-L-adenylyl-(3'→5')- (1548524-26-0)

- β-L-Adenosine, 5'-O-phosphono-β-L-adenylyl-(2'→5')- (916981-64-1)

- (1548523-54-1)

- Uridine, 5'-O-phosphono-β-L-uridylyl-(3'→5')- (1548618-21-8)

- (1548524-18-0)

Letteratura correlata

-

Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235

-

2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

1548523-54-1 () Prodotti correlati

- 850917-45-2((2E)-N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide)

- 2227804-36-4((2R)-4-(1-methyl-1H-indazol-3-yl)butan-2-amine)

- 2172502-64-4(2-(4-Carboxyphenyl)piperidine-3-carboxylic acid)

- 134690-32-7(4-(Dihexylamino)benzoic acid)

- 2228993-18-6(tert-butyl N-3-methoxy-4-(2-oxopropyl)phenylcarbamate)

- 896355-78-5(N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-3-(4-fluorophenyl)sulfanylpropanamide)

- 2228381-06-2(tert-butyl N-{4-methyl-5-2-methyl-2-(methylamino)propyl-1,3-thiazol-2-yl}carbamate)

- 2172083-67-7(5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3-methylpentanoic acid)

- 2097866-27-6(1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide)

- 20000-80-0(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol)

Fornitori consigliati

Suzhou Genelee Bio-Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Amadis Chemical Company Limited

Membro d'oro

CN Fornitore

Reagenti

Taian Jiayue Biochemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro d'oro

CN Fornitore

Reagenti